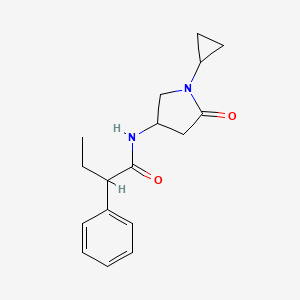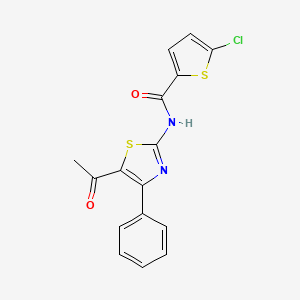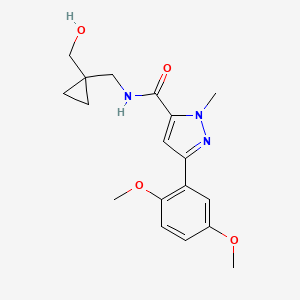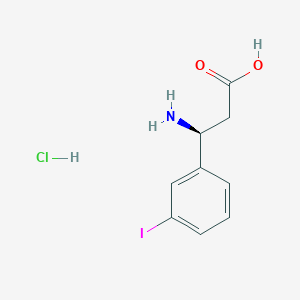![molecular formula C11H20N2O B2929702 rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans CAS No. 1989638-38-1](/img/structure/B2929702.png)
rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1R,3R)-3-(morpholin-4-yl)spiro[33]heptan-1-amine, trans, is an organic compound characterized by its unique spirocyclic structure, incorporating both morpholine and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, typically involves a multi-step process. A common route includes:
Formation of the spirocyclic scaffold: : Starting with a cycloaddition reaction to form the spiro[3.3]heptane core.
Introduction of the morpholine group: : Morpholine is incorporated via nucleophilic substitution.
Amine functionalization: : The final step introduces the amine group through reductive amination or a similar reaction.
Industrial Production Methods
Industrial production may scale these processes using continuous flow techniques and optimized reaction conditions to ensure high yields and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Possible via catalytic hydrogenation.
Substitution: : The amine and morpholine groups can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Palladium on carbon with hydrogen gas.
Nucleophiles: : Alkyl halides for substitution reactions.
Major Products
Oxidation products: : Corresponding ketones or carboxylic acids.
Reduction products: : Secondary amines or amine derivatives.
Substitution products: : Various alkylated morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in asymmetric synthesis.
Chemical synthesis: : Precursor for complex organic molecules.
Biology
Enzyme inhibition: : Potential inhibitor of specific enzymes due to its structural features.
Protein interactions: : Studied for its ability to modulate protein-ligand interactions.
Medicine
Drug design: : Scaffold for the development of therapeutic agents targeting central nervous system disorders.
Pharmacology: : Investigated for its pharmacokinetic properties.
Industry
Material science: : Employed in the synthesis of novel polymers and materials.
Agriculture: : Potential component in the development of new agrochemicals.
Mécanisme D'action
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific enzymes or receptors. It can act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways. The presence of the morpholine ring is crucial for its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Unique Characteristics
Spirocyclic structure: : Distinguishes it from other compounds with linear or cyclic structures.
Functional groups: : The combination of morpholine and amine groups provides unique reactivity and biological activity.
Similar Compounds
Spiro[3.3]heptane derivatives: : Share the spirocyclic core but differ in functionalization.
Morpholine derivatives: : Similar functional group but different core structures.
Amines with cyclic backbones: : Comparable reactivity but distinct overall properties.
By harnessing its distinct features, rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans, holds promise across a range of scientific and industrial fields. Understanding its synthesis, reactivity, and applications is key to unlocking its full potential.
Propriétés
IUPAC Name |
(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGKXEYJDCSJNN-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)[C@@H](C[C@H]2N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(4-phenyloxane-4-carbonyl)-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
![4-Isobutyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2929623.png)


![2-[Hydroxy(phenylamino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2929627.png)

![5-(azepane-1-sulfonyl)-1-[(2-chloro-6-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2929634.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2929637.png)

![1-[2-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2929640.png)
![11-[(furan-2-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride](/img/structure/B2929642.png)
